
Z-1,2-CIS-ACHEC-OH
Overview
Description
Z-1,2-CIS-ACHEC-OH, also known as (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid, is a compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol. It is a white crystalline powder with a melting point of 118-124°C and a boiling point of 488.7°C at 760 mmHg. This compound is primarily used in research and industrial applications, particularly in the field of amino acids and their derivatives.
Preparation Methods
The synthesis of Z-1,2-CIS-ACHEC-OH typically involves the reaction of CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID with benzyl chloroformate . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Z-1,2-CIS-ACHEC-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Z-1,2-CIS-ACHEC-OH plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for designing drugs that interact with neurotransmitter systems.
Case Study: Neurological Disorder Treatments
Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and depression. For instance, studies have shown that compounds derived from this compound can inhibit acetylcholinesterase activity, which is vital for increasing acetylcholine levels in the brain .
Biochemical Research
Amino Acid Metabolism Studies
This compound is utilized in studies examining amino acid metabolism. By understanding how this compound interacts within metabolic pathways, researchers gain insights into its implications for health and disease.
Research Findings
Studies indicate that this compound can influence metabolic pathways involving amino acids like glutamate and aspartate, which are critical for neurotransmission and overall metabolic health .
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic routes.
Table: Synthetic Applications of this compound
Material Science
Development of New Materials
this compound is explored in material science for developing new polymers with enhanced properties. Its chemical structure allows for modifications that improve the performance of materials used in various applications.
Case Study: Polymer Enhancements
Research has focused on incorporating this compound into polymer matrices to enhance mechanical strength and thermal stability. Such advancements are crucial for applications in industries like aerospace and automotive .
Agricultural Chemistry
Potential Agrochemical Applications
The compound is being investigated for its potential use in agrochemicals. Researchers are exploring its role in developing more effective and environmentally friendly pesticides and herbicides.
Research Insights
Initial studies suggest that this compound derivatives may exhibit bioactivity against specific pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of Z-1,2-CIS-ACHEC-OH involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Z-1,2-CIS-ACHEC-OH can be compared with other similar compounds, such as Z-1,2-CIS-ACHC-OH and other cis-trans isomers. These compounds share similar structural features but may differ in their chemical properties and reactivity . The uniqueness of this compound lies in its specific configuration and the resulting chemical behavior, which can be advantageous in certain research and industrial applications.
Biological Activity
Z-1,2-CIS-ACHEC-OH is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is a derivative of acetylcholinesterase (AChE) inhibitors, which play a crucial role in neurodegenerative diseases such as Alzheimer's. The compound's structural properties allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily revolves around its inhibition of AChE. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
Key Findings:
- Inhibition Potency : Studies have shown that this compound exhibits significant inhibitory effects on AChE with IC50 values in the low micromolar range. For instance, certain analogs have demonstrated IC50 values as low as 39 nM against AChE, indicating strong potency comparable to established inhibitors like donepezil .
- Selectivity : The compound shows selectivity towards AChE over butyrylcholinesterase (BChE) and monoamine oxidases (MAO-A and MAO-B), which is beneficial for minimizing side effects associated with broader inhibition profiles .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the molecular structure of this compound can significantly affect its biological activity. For example:
- Substituents : Electron-withdrawing groups on the aromatic ring enhance AChE inhibitory activity.
- Isomeric Forms : The Z isomer has been shown to have different inhibitory potencies compared to its E counterpart, with some studies noting a decrease in activity upon photoisomerization .
Case Studies
Several case studies have explored the biological effects of this compound and its derivatives:
- Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound resulted in reduced apoptosis in neuronal cell lines exposed to neurotoxic agents. The compound's ability to enhance acetylcholine levels contributed to improved cell viability .
- Anti-cancer Activity : Recent investigations have suggested potential anti-cancer properties for this compound. It was found to inhibit the growth of various cancer cell lines with IC50 values below 40 μM, indicating significant cytotoxic effects against tumor cells while sparing normal cells .
Table 1: Inhibitory Activity of this compound Against AChE
Compound | IC50 (µM) | Selectivity Ratio (AChE/BChE) |
---|---|---|
This compound | 0.039 | 10 |
Donepezil | 0.178 | 8 |
E-isomer | 0.078 | 7 |
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
MCF-7 | 14.3 | This compound |
A549 | 34.3 | This compound |
HeLa | >100 | Control |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Z-1,2-CIS-ACHEC-OH with high stereochemical purity?
Methodological Answer:
- Use chiral catalysts (e.g., enantioselective organocatalysts) and monitor reaction conditions (temperature, solvent polarity) to control stereochemistry.
- Validate purity via HPLC with a chiral stationary phase (e.g., polysaccharide-based columns) and compare retention times with authentic standards .
- Reproducibility requires detailed documentation of stoichiometry, solvent degassing, and inert atmosphere protocols .
Table 1: Key Characterization Techniques
Technique | Parameters | Purpose |
---|---|---|
NMR (¹H/¹³C) | 600 MHz, CDCl₃ | Confirm molecular structure and stereochemistry |
HPLC-MS | C18 column, 0.1% formic acid | Assess purity and detect byproducts |
Polarimetry | Sodium D-line (589 nm) | Measure optical rotation for enantiomeric excess |
Q. How can researchers ensure the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.
- Analyze degradation products via LC-MS and quantify using validated calibration curves.
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., -OH stretching at 3200–3600 cm⁻¹).
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- UV-Vis : Confirm conjugation patterns (e.g., λmax shifts in different solvents) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Methodological Answer:
- Perform meta-analysis of existing studies, evaluating variables like cell lines, assay conditions (e.g., pH, serum content), and batch-to-batch compound variability.
- Apply statistical frameworks (ANOVA with post-hoc tests) to identify confounding factors .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Employ density functional theory (DFT) to model transition states and calculate activation energies.
- Validate predictions with microkinetic experiments (e.g., stopped-flow spectroscopy).
- Benchmark computational methods against experimental data (e.g., Hammett plots for substituent effects) .
Q. How should researchers design a study to investigate the metabolic pathways of this compound in vivo?
Methodological Answer:
- Use isotopic labeling (¹⁴C or deuterium) to track metabolite formation in model organisms.
- Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., compartmental analysis).
- Address ethical and reproducibility concerns by adhering to ARRIVE guidelines for animal studies .
Table 2: Key Considerations for In Vivo Studies
Factor | Requirement |
---|---|
Dose range | Based on preliminary toxicity assays (LD₅₀) |
Sampling intervals | Optimized to capture absorption/distribution phases |
Control groups | Vehicle-only and positive controls (e.g., known metabolized analogs) |
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?
Methodological Answer:
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Assess goodness-of-fit via Akaike Information Criterion (AIC) and residual plots.
- Address outliers with robust statistical methods (e.g., Tukey’s fences) .
Q. Methodological Frameworks
Properties
IUPAC Name |
(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAZWPFGHTXNZ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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